molecular formula C10H15NO2S B12069611 1-(Cyclopropanesulfonyl)-3-ethynylpiperidine

1-(Cyclopropanesulfonyl)-3-ethynylpiperidine

Cat. No.: B12069611
M. Wt: 213.30 g/mol
InChI Key: YLDQMXOUEJVDGK-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-3-ethynylpiperidine is a compound of interest in various fields of chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropanesulfonyl)-3-ethynylpiperidine typically involves multiple steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, such as 1-bromo-3-chloropropane, the piperidine ring can be constructed through nucleophilic substitution reactions.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, using a palladium catalyst and copper co-catalyst in the presence of a base.

    Attachment of the Cyclopropanesulfonyl Group: This step involves the reaction of the piperidine derivative with cyclopropanesulfonyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions and the use of automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropanesulfonyl)-3-ethynylpiperidine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The piperidine ring can be reduced to form different piperidine derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under mild conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated piperidine derivatives.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

1-(Cyclopropanesulfonyl)-3-ethynylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 1-(Cyclopropanesulfonyl)-3-ethynylpiperidine exerts its effects depends on its specific application. In pharmacology, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropanesulfonyl group can enhance the compound’s stability and bioavailability, while the ethynyl group can facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclopropanesulfonyl)-4-ethynylpiperidine: Similar structure but with the ethynyl group at a different position.

    1-(Cyclopropanesulfonyl)-3-propynylpiperidine: Similar but with a propynyl group instead of an ethynyl group.

    1-(Cyclopropanesulfonyl)-3-phenylpiperidine: Similar but with a phenyl group instead of an ethynyl group.

Uniqueness

1-(Cyclopropanesulfonyl)-3-ethynylpiperidine is unique due to the combination of the cyclopropanesulfonyl and ethynyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

1-cyclopropylsulfonyl-3-ethynylpiperidine

InChI

InChI=1S/C10H15NO2S/c1-2-9-4-3-7-11(8-9)14(12,13)10-5-6-10/h1,9-10H,3-8H2

InChI Key

YLDQMXOUEJVDGK-UHFFFAOYSA-N

Canonical SMILES

C#CC1CCCN(C1)S(=O)(=O)C2CC2

Origin of Product

United States

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